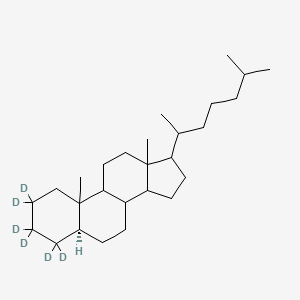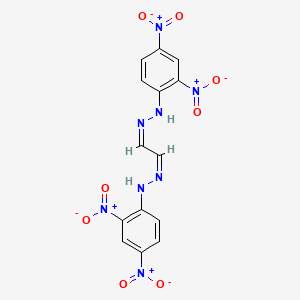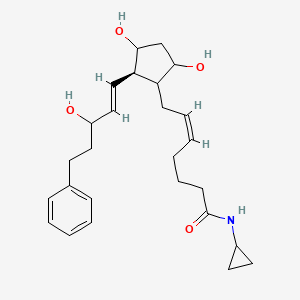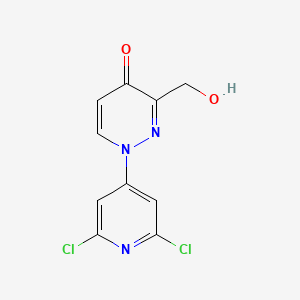
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichloropyridine and 4-hydroxymethylpyridazine.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while substitution of chlorine atoms may result in various substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored as a potential drug candidate for various therapeutic applications.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to cellular receptors and modulate their activity.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichloropyridin-4-yl)-3-methylpyridazin-4-one: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyrimidin-4-one: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one is unique due to the presence of both the dichloropyridinyl and hydroxymethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H7Cl2N3O2 |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-9-3-6(4-10(12)13-9)15-2-1-8(17)7(5-16)14-15/h1-4,16H,5H2 |
InChI Key |
UCHPMFLRQVCDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C(C1=O)CO)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



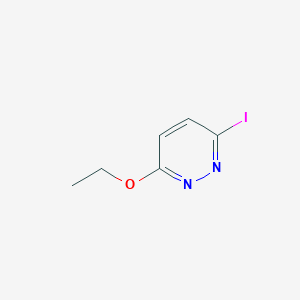
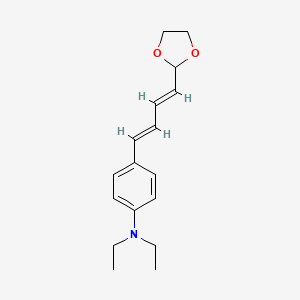


![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)


